molecular formula C42H58O5S2 B13860329 Succinobucol Benzyl Ester

Succinobucol Benzyl Ester

Cat. No.: B13860329
M. Wt: 707.0 g/mol
InChI Key: ZHGWHYKSQIMVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinobucol Benzyl Ester is a derivative of succinobucol (AGI-1067), a phenolic antioxidant initially developed as an antiatherosclerotic agent. Succinobucol inhibits collagen- and ADP-induced platelet aggregation in rabbit whole blood and platelet-rich plasma via a dose-dependent mechanism (IC₅₀: 10⁻⁵–10⁻⁴ M) . This activity is linked to its ability to scavenge free radicals, particularly those generated by oxidative stress systems like xanthine/xanthine oxidase (X/XO), which exacerbate platelet aggregation and lipid peroxidation . In vivo studies in rats demonstrated that succinobucol (150 mg/kg) significantly suppresses collagen-induced platelet aggregation without affecting heart rate or mean arterial pressure, suggesting a targeted antiplatelet mechanism .

Properties

Molecular Formula

C42H58O5S2

Molecular Weight

707.0 g/mol

IUPAC Name

1-O-benzyl 4-O-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenyl] butanedioate

InChI

InChI=1S/C42H58O5S2/c1-38(2,3)30-22-28(23-31(36(30)45)39(4,5)6)48-42(13,14)49-29-24-32(40(7,8)9)37(33(25-29)41(10,11)12)47-35(44)21-20-34(43)46-26-27-18-16-15-17-19-27/h15-19,22-25,45H,20-21,26H2,1-14H3

InChI Key

ZHGWHYKSQIMVGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)OCC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Succinobucol Benzyl Ester

General Approach

The preparation of benzyl esters, such as this compound, typically involves the benzylation of carboxylic acids. A modern, efficient method utilizes 2-benzyloxypyridine as a benzyl transfer reagent, activated in situ by methyl triflate, in the presence of a base and solvent.

General Reaction Scheme

$$
\text{Carboxylic Acid} + \text{2-Benzyloxypyridine} + \text{Methyl Triflate} + \text{Base} \rightarrow \text{Benzyl Ester}
$$

Stepwise Synthesis Procedure

The following is a stepwise protocol, adapted for compounds structurally similar to this compound:

Step 1: Preparation of 2-Benzyloxypyridine

  • Mix benzyl alcohol, 2-chloropyridine (1.1 equivalents), and solid potassium hydroxide (3.3 equivalents) in anhydrous toluene.
  • Heat at reflux (130 °C) for 1 hour, removing water azeotropically.
  • Isolate 2-benzyloxypyridine by aqueous workup and distillation (yield: ~97%).

Step 2: Benzylation of the Carboxylic Acid

  • Dissolve the carboxylic acid substrate (in this context, the Succinobucol acid precursor) and 2-benzyloxypyridine (2 equivalents) in toluene.
  • Cool the solution to 0 °C.
  • Add methyl triflate (2 equivalents) dropwise.
  • Add triethylamine (2 equivalents) as an acid scavenger.
  • Allow the mixture to warm to ambient temperature, then heat to 90 °C for 24 hours.
  • After cooling, filter through Celite and concentrate under reduced pressure.
  • Purify the product by silica gel chromatography to obtain the benzyl ester.
Table 1: Example Reaction Conditions for Benzyl Ester Formation
Reagent/Condition Quantity/Parameter
Carboxylic acid 1.0 equiv
2-Benzyloxypyridine 2.0 equiv
Methyl triflate 2.0 equiv
Triethylamine 2.0 equiv
Solvent (toluene) 10 mL per mmol acid
Temperature 0 °C to 90 °C
Reaction time 24 hours
Purification Silica gel chromatography

Mechanistic Insights

The method leverages the in situ activation of 2-benzyloxypyridine by methyl triflate, generating a reactive benzylating species. This facilitates the transfer of the benzyl group to the carboxylate anion, forming the benzyl ester efficiently, even with sterically hindered or sensitive substrates.

Advantages and Yields

  • High Yields: The described protocol can yield benzyl esters in up to 98% yield for similar substrates.
  • Mild Conditions: The process avoids harsh chlorinating agents (e.g., thionyl chloride), reducing byproduct formation and environmental hazards.
  • Functional Group Compatibility: The method tolerates a variety of functional groups, making it suitable for complex molecules like this compound.
Table 2: Comparative Yields of Benzyl Ester Formation Methods
Method Typical Yield (%) Notes
2-Benzyloxypyridine/Methyl triflate 90–98 High selectivity, mild conditions
Thionyl chloride-mediated esterification 60–75 Harsh, generates toxic byproducts
Fischer esterification (acid-catalyzed) 40–80 Requires removal of water, less selective

Alternative Methods

Traditional methods, such as Fischer esterification or the use of thionyl chloride, are less favorable for complex molecules due to lower yields, side reactions, and the need for stringent conditions. The 2-benzyloxypyridine protocol is thus preferred for this compound.

Research Findings and Data Integration

Recent research confirms the efficiency of the 2-benzyloxypyridine/methyl triflate method for synthesizing benzyl esters of structurally complex carboxylic acids. The yields are consistently high, and the reaction is amenable to scale-up and purification. No significant byproducts are reported under optimized conditions, and the method is broadly applicable to a range of aryl and alkyl acids.

Chemical Reactions Analysis

Types of Reactions

Succinobucol Benzyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Succinobucol Benzyl Ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Heparin Benzyl Ester Heparin Benzyl Ester is a precursor in the synthesis of low-molecular-weight heparins (LMWHs), such as enoxaparin. Unlike succinobucol, which targets platelet aggregation, heparin derivatives primarily inhibit coagulation factors (e.g., thrombin, Factor Xa). The depolymerization of Heparin Benzyl Ester involves a balance between saponification (ester hydrolysis) and elimination reactions, optimized in flow systems under conditions such as 50.2°C and 0.12 mL/min flow rates (Table 1) . This contrasts with succinobucol’s mechanism, which relies on antioxidant activity rather than enzymatic modulation.

Pharmacological and Mechanistic Differences

  • Target Pathways: Succinobucol: Scavenges free radicals (e.g., superoxide, lipid peroxides) to inhibit oxidative stress-driven platelet aggregation . Heparin Benzyl Ester: Modulates glycosaminoglycan depolymerization to produce anticoagulant LMWHs .
  • Therapeutic Indications: Succinobucol: Potential for cardiovascular diseases (e.g., atherosclerosis, thrombosis) due to antiplatelet effects. Heparin Derivatives: Approved for venous thromboembolism prevention .

Q & A

Q. What are the recommended laboratory synthesis methods for Succinobucol Benzyl Ester, and how can purity be validated?

Methodological Answer:

  • Synthesis Protocol : Enzymatic esterification using lipases under controlled pH (6.5–7.5) and temperature (35–45°C) is a robust approach, as demonstrated in analogous benzyl ester biosynthesis studies . Solvent selection (e.g., hexane or tert-butanol) impacts yield due to substrate solubility and enzyme stability.
  • Purity Validation : Combine HPLC with UV detection (λ = 210–240 nm) and mass spectrometry (MS) for structural confirmation. For quantitative purity, use gas chromatography (GC) with flame ionization detection (FID) calibrated against pharmacopeial standards .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Structural Analysis : Employ 1^1H and 13^13C NMR to confirm ester bond formation and substituent positions. Compare spectral data with computational predictions (e.g., DFT simulations) for validation .
  • Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask method to assess lipid solubility, critical for bioavailability predictions. Melting point (DSC) and stability under varying pH (1–9) should be tested using accelerated degradation studies .

Q. What are the standard protocols for evaluating acute toxicity in preclinical models?

Methodological Answer:

  • In Vivo Testing : Follow OECD Guideline 423 for acute oral toxicity, using a stepwise dose escalation (5–2000 mg/kg) in rodents. Monitor mortality, clinical signs (e.g., respiratory distress), and histopathology post-mortem .
  • Skin Irritation : Apply 100 mg/24H via occlusive patch (OECD 404) on rabbit skin. Grade erythema/eschar formation using Draize scoring (0–4 scale) .

Advanced Research Questions

Q. How can contradictory metabolic stability data across in vitro models (e.g., hepatocytes vs. microsomes) be resolved?

Methodological Answer:

  • Model Selection : Compare intrinsic clearance (CLint_{int}) in human liver microsomes (HLM) and primary hepatocytes. Discrepancies often arise due to differences in enzyme activity (e.g., esterase expression). Use chemical inhibitors (e.g., bis-para-nitrophenyl phosphate for carboxylesterases) to isolate metabolic pathways .
  • Data Normalization : Adjust for protein binding and nonspecific loss using equilibrium dialysis. Report unbound fraction (fuf_u) to enable cross-study comparisons .

Q. What kinetic modeling strategies optimize enzymatic synthesis yield and scalability?

Methodological Answer:

  • Parameter Estimation : Fit progress curve data to a Ping-Pong Bi-Bi mechanism to estimate VmaxV_{max} and KmK_m. Account for substrate inhibition at high alcohol concentrations using the Hanes-Woolf linearization .
  • Scale-Up Considerations : Use a continuous-flow reactor with immobilized enzymes to enhance reusability. Monitor water activity (awa_w) via salt hydrates to shift equilibrium toward esterification .

Q. How should in vivo absorption studies address lipid solubility and tissue-specific partitioning?

Methodological Answer:

  • Experimental Design : Administer 14^{14}C-radiolabeled compound to rodents and measure tissue distribution via scintillation counting. Use compartmental modeling (e.g., PBPK) to predict organ-specific exposure .
  • Lipid Solubility Adjustments : Co-administer with lipid-based formulations (e.g., Labrasol®) to enhance lymphatic uptake, particularly for high logP (>3) derivatives .

Q. Which statistical methods are robust for analyzing nonlinear dose-response relationships in efficacy studies?

Methodological Answer:

  • Model Fitting : Apply a four-parameter logistic model (4PL) to sigmoidal dose-response curves. Use Akaike Information Criterion (AIC) to compare nested models (e.g., 3PL vs. 4PL) .
  • Outlier Handling : Implement Grubbs’ test for single outliers or Rosner’s test for multiple outliers. Report confidence intervals (95%) for EC50_{50}/IC50_{50} values derived from bootstrap resampling .

Q. How do structural modifications at the benzyl ester moiety alter pharmacokinetics?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituents (e.g., chloro, nitro) at the benzyl para position. Assess impact on hydrolysis rates using HLM and plasma esterase assays .
  • In Silico Modeling : Use molecular dynamics (MD) simulations to predict binding affinities to carboxylesterases (CES1/CES2). Validate with free-energy perturbation (FEP) calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.